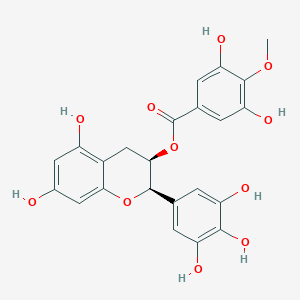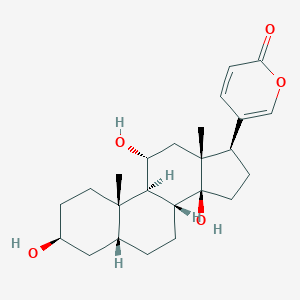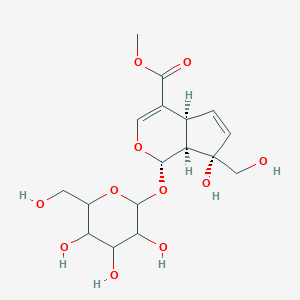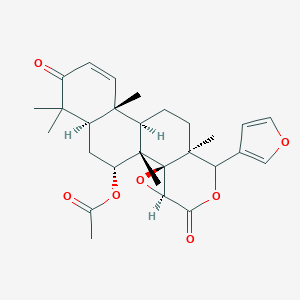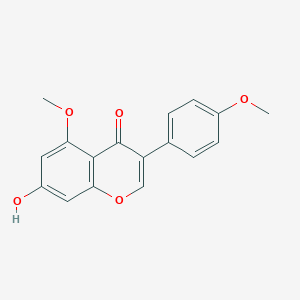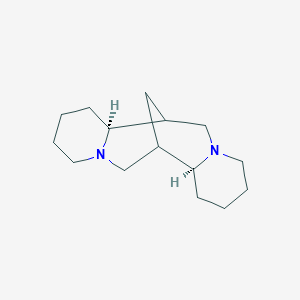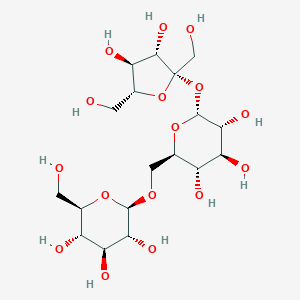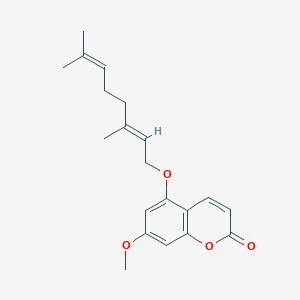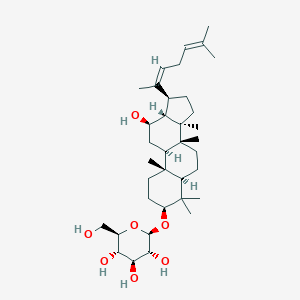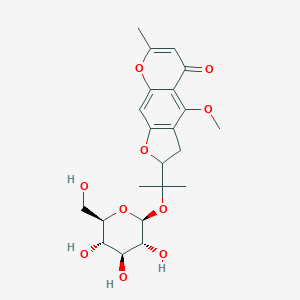
3-(4-Hydroxyphenyl)-6,7-dimethoxychromen-4-one
Übersicht
Beschreibung
The compound seems to be a type of flavonoid, which are a group of plant metabolites thought to provide health benefits through cell signalling pathways and antioxidant effects . These molecules are found in a variety of fruits and vegetables .
Molecular Structure Analysis
The molecular structure of similar compounds often includes a benzene ring, which is a ring of six carbon atoms each bonded with one hydrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can vary widely, but they often include properties such as melting point, boiling point, and solubility .Wissenschaftliche Forschungsanwendungen
Antioxidative Properties
3-(4-Hydroxyphenyl)-6,7-dimethoxychromen-4-one demonstrates notable antioxidative properties. A study by Li et al. (2020) found that compounds similar to 3-(4-Hydroxyphenyl)-6,7-dimethoxychromen-4-one, isolated from the resinous wood of Aquilaria sinensis, exhibited strong ABTS•+ radical scavenging activity. This implies a potential role in protecting against oxidative stress-related damage in biological systems (Li et al., 2020).
Structural and Chemical Analysis
The molecular structure and chemical properties of 3-(4-Hydroxyphenyl)-6,7-dimethoxychromen-4-one and its derivatives have been extensively studied. For example, Salam et al. (2021) investigated the structural features and conformational changes of 3-benzylchroman-4-ones, which are structurally related to 3-(4-Hydroxyphenyl)-6,7-dimethoxychromen-4-one, providing insights into their stability and reactivity (Salam et al., 2021).
Synthesis and Preparation
Several studies focus on the synthesis and preparation of 3-(4-Hydroxyphenyl)-6,7-dimethoxychromen-4-one and related compounds. Khanapure and Biehl (1990) described a methodology for synthesizing various isochroman-3-ones, highlighting the versatility and potential for chemical modification of these compounds (Khanapure & Biehl, 1990).
Photophysical Investigation
Asiri et al. (2017) conducted a photophysical investigation of a similar compound, providing insights into its electronic and optical properties. This research underscores the potential applications of 3-(4-Hydroxyphenyl)-6,7-dimethoxychromen-4-one in fields like photonics and materials science (Asiri et al., 2017).
Potential in Cancer Research
There is also interest in the potential application of 3-(4-Hydroxyphenyl)-6,7-dimethoxychromen-4-one derivatives in cancer research. Budzisz et al. (2004) explored the cytotoxicity and potential anticancer properties of novel Pt(II) and Pd(II) complexes with ligands related to 3-(4-Hydroxyphenyl)-6,7-dimethoxychromen-4-one (Budzisz et al., 2004).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(4-hydroxyphenyl)-6,7-dimethoxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O5/c1-20-15-7-12-14(8-16(15)21-2)22-9-13(17(12)19)10-3-5-11(18)6-4-10/h3-9,18H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWSUUSZLVOWNGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)C(=CO2)C3=CC=C(C=C3)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60452763 | |
| Record name | 7-O-Methylglycitein | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60452763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Hydroxyphenyl)-6,7-dimethoxychromen-4-one | |
CAS RN |
75199-40-5 | |
| Record name | 7-O-Methylglycitein | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60452763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



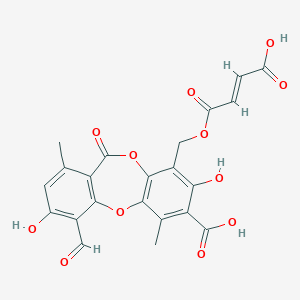
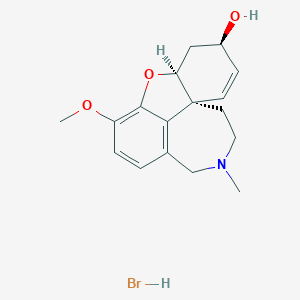
![2-[2-[19-Amino-6-(3,4-dicarboxybutanoyloxy)-11,18-dihydroxy-5,9-dimethylicosan-7-yl]oxy-2-oxoethyl]butanedioic acid](/img/structure/B191276.png)
